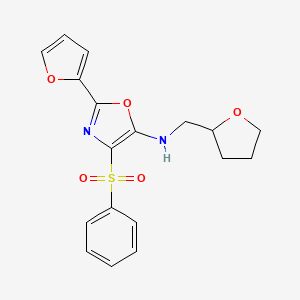

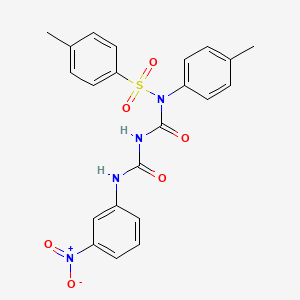

![molecular formula C10H13N3OS B2488773 3-amino-5-éthyl-2,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 832740-48-4](/img/structure/B2488773.png)

3-amino-5-éthyl-2,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound with significant pharmacological importance due to its thienopyrimidine core, a structure found in various bioactive molecules. This compound's synthesis, structure, and properties have been explored to leverage its potential in scientific and medicinal applications.

Synthesis Analysis

The compound can be synthesized via a green, catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method offers step economy, reduced catalyst loading, and easy purification, making it an efficient approach to obtaining this pharmacologically relevant class of compounds (Shi et al., 2018). Another innovative route involves reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene (Alagarsamy et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, reveals intramolecular N-H...O bonds and almost planar ring formations due to these hydrogen bonds, highlighting the importance of molecular geometry in the function of thieno[2,3-d]pyrimidin-4(3H)-ones (Wu et al., 2005).

Chemical Reactions and Properties

This category includes the chemical behavior of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one under various conditions. One study explores its reactivity with some alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, showcasing the compound's versatile reactivity and potential for generating diverse derivatives with significant biological activities (Sirakanyan et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various solvents and conditions, affecting its application in drug formulation and delivery. However, specific studies detailing these properties of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one were not identified in the current search.

Chemical Properties Analysis

The chemical properties encompass reactivity, stability, and interactions with other chemical entities. The synthesis and reactivity studies, as mentioned, underline the compound's chemical versatility. Its interactions, such as with nucleophilic reagents leading to various substitutions, highlight the potential for creating a wide range of derivatives for further pharmacological exploration (Tumkyavichyus, 1988).

Applications De Recherche Scientifique

Agents antituberculeux

Les thiéno[2,3-d]pyrimidin-4(3H)-ones, y compris la “3-amino-5-éthyl-2,6-diméthylthieno[2,3-d]pyrimidin-4(3H)-one”, ont été conçues, synthétisées et testées contre les mycobactéries dans le cadre d'un programme de développement de nouveaux agents antituberculeux . Certains de ces composés ont montré une activité antimycobactérienne significative contre Mycobacterium tuberculosis H37Ra (ATCC 25177) et Mycobacterium bovis BCG (ATCC 35743) . Les résultats ont montré que ces composés ont le potentiel d'être développés en tant qu'agents antituberculeux .

Activité fongicide

Des dérivés de la pyrimidinamine, qui incluent la “this compound”, ont été conçus et synthétisés en utilisant le pyrimidifen comme modèle selon la bioisostérie . Ces nouveaux composés ont montré une excellente activité fongicide . Ils sont considérés comme des composés agricoles prometteurs en raison de leur activité exceptionnelle et de leur mode d'action, qui est différent de celui des autres fongicides .

Mécanisme D'action

Target of Action

The primary targets of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacteria, disrupting their normal functions and leading to their death or inhibition of growth.

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in a host organism, thereby alleviating symptoms of the disease.

Analyse Biochimique

Biochemical Properties

It has been observed that this compound exhibits antimycobacterial activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the survival and proliferation of Mycobacterium species .

Cellular Effects

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to be non-cytotoxic against four cell lines This suggests that it does not adversely affect cell function, including cell signaling pathways, gene expression, and cellular metabolism

Propriétés

IUPAC Name |

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-4-7-5(2)15-9-8(7)10(14)13(11)6(3)12-9/h4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBBTNCAKWNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC2=C1C(=O)N(C(=N2)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

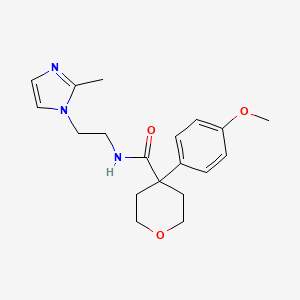

![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)

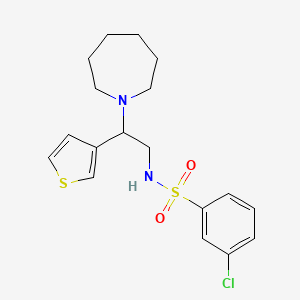

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

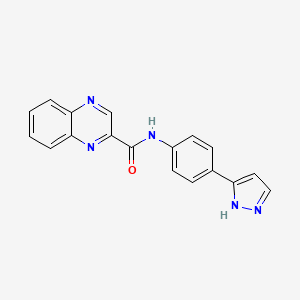

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)